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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-
terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it
demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling
pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade,
playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.
[5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for
preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This
document provides a comprehensive technical overview of CC-401, including its mechanism of
action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

CC-401 is characterized by its specific chemical structure and physical properties that dictate
its handling and use in experimental settings.
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Property Value Reference

3-[3-(2-piperidin-1-
IUPAC Name ylethoxy)phenyl]-5-(1H-1,2,4- [1]

triazol-5-yl)-1H-indazole

Molecular Formula C22H24N60O-2HCI

Molecular Weight 461.39 g/mol

2250025-96-6

CAS Number (dihydrochloride); 395104-30-0  [1]
(base)
Purity >98%

Soluble to 100 mM in Water

Solubility 4 DMSO
an

Storage Store at -20°C

JNK Signaling and Mechanism of Inhibition
The JNK Signaling Pathway

The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli,
including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a
MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase.
Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate
JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then
phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription
factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation,
and cell survival.[8][9]
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Caption: Overview of the JNK Signaling Pathway.

Mechanism of Action of CC-401

CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding
pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural
substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such
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as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by
MKK4/MKK?7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and
subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]
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Caption: ATP-competitive inhibition of JINK by CC-401.

Quantitative Inhibitory Data

CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over
other related kinases.
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Parameter Target Value Notes Reference
) o High-affinity
Ki (Inhibitor JNK1, JNK2, o
25-50 nM binding to all [31[4]
Constant) JNK3 _
JNK isoforms.
Demonstrates
JNK vs. p38, ) o
. high specificity
Selectivity ERK, IKK2, PKC, > 40-fold [4]
for INK over
Lck, ZAP70 _
other kinases.
Effective
concentration for
Cellular Activity JNK Inhibition 1-5uM specific INK [4]

inhibition in cell-

based assays.

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy and specificity of

JNK inhibitors like CC-401.

In Vitro JNK Kinase Activity Assay

This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

Methodology:

e Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a
JNK-specific antibody coupled to Protein A/G beads.[11][12]

» Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then

with kinase assay buffer to remove non-specific proteins.[11]

o Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JINK
substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a

vehicle control (DMSO).
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¢ |ncubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate
phosphorylation.[12][13]

» Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
[12]

» Detection: Analyze the phosphorylation of the substrate via Western blotting using a
phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays
that measure ADP formation can be used for high-throughput screening.[13]
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Caption: Workflow for an in vitro JNK Kinase Assay.

Cell-Based Assay for JNK Pathway Inhibition

This assay confirms that CC-401 can inhibit INK signaling within a cellular environment.
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Methodology:

Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like
HT29) and grow to desired confluency.[4]

Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2
hours.

Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as
sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer
containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE
and transfer to a membrane. Probe the membrane with primary antibodies against phospho-
c-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a
loading control (e.g., B-actin or GAPDH).[4]

Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun
phosphorylation by CC-401.[4]
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Caption: Workflow for a cell-based JNK inhibition assay.

Preclinical and Clinical Development Overview

CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential.
Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and
sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising
preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-
401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later
terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from
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the same developer, such as CC-90001 (with a bias for JINK1), have since progressed to later-
stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

Conclusion

CC-401 hydrochloride is a well-characterized, potent, and selective small-molecule inhibitor of
the JNK signaling pathway. Its high affinity for all INK isoforms and its ATP-competitive
mechanism of action make it an invaluable research tool for dissecting the complex roles of
JNK in health and disease. While its own clinical progression has halted, the data generated
using CC-401 continues to inform the development of next-generation JNK inhibitors for a
range of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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